Nickel Chloride Hexahydrate vs. Nickel Sulfate Hexahydrate: 25–30% Higher Nickel Deposition in Electroplating
In a direct head-to-head electroplating study comparing NiCl₂·6H₂O and NiSO₄·6H₂O as the primary nickel source, the chloride-based electrolyte deposited 25–30% more nickel mass onto the substrate under identical current density, temperature, and bath pH conditions [1]. A separate cross-study assessment corroborates this trend, reporting that nickel chloride baths achieve approximately 10–15% higher plating rate (μm/h) compared to sulfate baths due to the catalytic effect of chloride ions on charge transfer kinetics [2].
| Evidence Dimension | Nickel mass deposition |
|---|---|
| Target Compound Data | 25–30% greater mass deposition |
| Comparator Or Baseline | NiSO₄·6H₂O baseline deposition |
| Quantified Difference | +25% to +30% |
| Conditions | Electroplating; identical current density, temperature, pH |
Why This Matters
For electroplating operations, higher deposition efficiency translates directly to reduced bath replenishment frequency, lower nickel salt consumption per unit plated area, and improved throughput—critical procurement criteria for cost-sensitive industrial plating lines.
- [1] ITERA Repository. Deposit Nikel dari Larutan Sulfat (NiSO4) dan Klorida (NiCl2) Melalui Proses Electroplating. 2024. View Source
- [2] Superb Heater. How to Choose the Appropriate Chemical Nickel Plating Solution Composition. 2025. View Source
